molecular formula C25H20ClFN2O B444354 3-(4-chlorophenyl)-11-(3-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(4-chlorophenyl)-11-(3-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B444354
M. Wt: 418.9g/mol
InChI Key: FBSQZKOIAVPRGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-11-(3-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-11-(3-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves several steps. One common method includes the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted benzene derivatives.

    Cyclization: The key step involves the cyclization of these derivatives to form the benzodiazepine core.

    Functional Group Modifications:

Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-(4-chlorophenyl)-11-(3-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzodiazepine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-chlorophenyl)-11-(3-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of benzodiazepine derivatives.

    Biology: The compound is studied for its potential biological activities, including its effects on the central nervous system.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of anxiety and related disorders.

    Industry: It is used in the development of new pharmaceuticals and as a precursor in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-11-(3-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to other benzodiazepines, which are known to exert their effects through modulation of GABAergic neurotransmission.

Comparison with Similar Compounds

3-(4-chlorophenyl)-11-(3-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be compared with other benzodiazepine derivatives such as:

    Flurazepam: Known for its long-acting sedative effects.

    Clonazepam: Widely used for its anticonvulsant properties.

    Diazepam: Commonly prescribed for anxiety and muscle relaxation.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines.

Properties

Molecular Formula

C25H20ClFN2O

Molecular Weight

418.9g/mol

IUPAC Name

9-(4-chlorophenyl)-6-(3-fluorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C25H20ClFN2O/c26-18-10-8-15(9-11-18)17-13-22-24(23(30)14-17)25(16-4-3-5-19(27)12-16)29-21-7-2-1-6-20(21)28-22/h1-12,17,25,28-29H,13-14H2

InChI Key

FBSQZKOIAVPRGY-UHFFFAOYSA-N

SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC(=CC=C4)F)C5=CC=C(C=C5)Cl

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC(=CC=C4)F)C5=CC=C(C=C5)Cl

Origin of Product

United States

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